REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:12])[CH3:11])[CH:5]=[CH:6][C:7]=1[F:8].[N+:13]([O-])([OH:15])=[O:14]>S(=O)(=O)(O)O>[F:8][C:7]1[C:2]([F:1])=[CH:3][C:4]([NH:9][C:10](=[O:12])[CH3:11])=[C:5]([N+:13]([O-:15])=[O:14])[CH:6]=1
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Name
|
|
Quantity
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48 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)NC(C)=O
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Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
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Quantity
|
560 mL
|
Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
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Details
|
with stirring in an ice-salt bath
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
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Details
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After stirring for 1.5 hours at 3° to 16° C.
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Duration
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1.5 h
|
Type
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FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with chilled water sufficiently
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1F)NC(C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |